N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760189
InChI: InChI=1S/C16H11Cl2N3O2/c17-9-5-6-13(12(18)7-9)19-15(22)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23)
SMILES:
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.2 g/mol

N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

CAS No.:

Cat. No.: VC14760189

Molecular Formula: C16H11Cl2N3O2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide -

Specification

Molecular Formula C16H11Cl2N3O2
Molecular Weight 348.2 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Standard InChI InChI=1S/C16H11Cl2N3O2/c17-9-5-6-13(12(18)7-9)19-15(22)8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23)
Standard InChI Key UMOGJUGCWFARNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide belongs to the acetamide class, featuring a 2,4-dichlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 4-hydroxyphthalazin-1-yl group at the alpha position. Its IUPAC name, N-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide, reflects this arrangement. The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine atoms and the hydrogen-bonding capacity of the hydroxyl group on the phthalazine ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H11Cl2N3O2\text{C}_{16}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight348.2 g/mol
IUPAC NameN-(2,4-dichlorophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
Canonical SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
PubChem Compound ID26589834

Synthesis and Manufacturing

The synthesis of N-(2,4-dichlorophenyl)-2-(4-hydroxyphthalazin-1-yl)acetamide involves a multi-step process. A common route begins with the reaction of 2,4-dichloroaniline with chloroacetyl chloride to form N-(2,4-dichlorophenyl)chloroacetamide as an intermediate. This intermediate undergoes nucleophilic substitution with 4-hydroxyphthalazine under basic conditions, yielding the final product.

2,4-Dichloroaniline+ClCH2COClN-(2,4-dichlorophenyl)chloroacetamide(Step 1)\text{2,4-Dichloroaniline} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(2,4-dichlorophenyl)chloroacetamide} \quad \text{(Step 1)} N-(2,4-dichlorophenyl)chloroacetamide+4-hydroxyphthalazineTarget Compound(Step 2)\text{N-(2,4-dichlorophenyl)chloroacetamide} + \text{4-hydroxyphthalazine} \rightarrow \text{Target Compound} \quad \text{(Step 2)}

Optimization of reaction conditions, such as temperature (typically 60–80°C) and solvent selection (e.g., dichloromethane or dimethylformamide), is critical to achieving high yields. Purification often involves recrystallization from ethanol or column chromatography.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2,4-Dichlorophenyl)acetamide C8H7Cl2NO\text{C}_8\text{H}_7\text{Cl}_2\text{NO}Lacks phthalazine moietyLimited bioactivity data
2-(2-(2,4-Dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide C16H12Cl2N4OS\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_4\text{OS}Triazolylthio group replaces phthalazineAnti-HIV-1 activity

The phthalazine ring in the target compound introduces additional hydrogen-bonding sites compared to simpler acetamides, potentially enhancing interactions with biological targets. Conversely, the triazole-containing analog shows specificity for viral enzymes, underscoring the role of heterocyclic substituents in modulating activity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial ribosomes or inflammatory mediators.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with modified phthalazine or dichlorophenyl groups to optimize potency and solubility.

  • Toxicological Profiling: Conduct in vitro and in vivo assays to evaluate acute and chronic toxicity.

  • Formulation Development: Explore nanoencapsulation or prodrug strategies to enhance bioavailability.

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